molecular formula C11H10N4O3S2 B2354233 N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide CAS No. 39137-16-1

N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide

Cat. No. B2354233
CAS RN: 39137-16-1
M. Wt: 310.35
InChI Key: CYUHQMNQMHSZRE-UHFFFAOYSA-N
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Description

N'-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide, commonly known as OTANH, is a thiazolidinone derivative that has shown potential as an antitumor and antimicrobial agent. The compound has a unique chemical structure that makes it a promising candidate for further research and development.

Scientific Research Applications

Crystallography

The compound has been studied in the field of crystallography . The crystal structure of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid monohydrate, a related compound, has been determined . This research can provide valuable insights into the physical properties of the compound, which can be useful in various applications.

Antimicrobial Activity

The compound has been studied for its antimicrobial activity . Thiazolidinone moiety, a part of the compound, possesses several biological activities and is an essential precursor for microbiological studies . This suggests that the compound could have potential applications in the development of new antimicrobial agents.

Green Chemistry

The compound has been synthesized using green chemistry principles . The reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been used to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This approach aligns with the principles of green chemistry, which aims to reduce or eliminate the use of hazardous chemicals and solvents.

Organic Synthesis

The compound plays a significant role in organic synthesis . Thiazolidine motifs, which are part of the compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .

Pharmacological Properties

The compound has been found to exhibit various pharmacological properties . Derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine), which is a part of the compound, have been found to exhibit various biological activities . Some of these compounds are now passing different stages of clinical trials .

Drug Design

The compound is considered a privileged structure in medicinal chemistry . N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides are important building blocks in the design of combinatorial libraries of rhodanine derivatives . This suggests that the compound could have potential applications in the design of new drug candidates.

Mechanism of Action

Target of Action

The primary target of N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is the aldose reductase (ALR2) enzyme . This enzyme plays a crucial role in the polyol pathway, where it reduces glucose to sorbitol. Overactivity of this enzyme can lead to various complications, especially in diabetic patients .

Mode of Action

N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide acts as a potent inhibitor of the ALR2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction results in the inhibition of the enzyme’s activity, thereby reducing the accumulation of sorbitol in cells .

Biochemical Pathways

The compound affects the polyol pathway , a two-step process that converts glucose to fructose. The first step, catalyzed by aldose reductase, is the reduction of glucose to sorbitol. The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase . By inhibiting aldose reductase, the compound prevents the accumulation of sorbitol, which can cause osmotic stress and other complications .

Pharmacokinetics

The related compound epalrestat, which is used in clinical practice, is known to have good bioavailability

Result of Action

The inhibition of aldose reductase by N’-(2-(4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide results in a decrease in the accumulation of sorbitol within cells . This can help prevent osmotic stress and other complications associated with the overactivity of the polyol pathway .

properties

IUPAC Name

N'-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c16-8(5-15-9(17)6-20-11(15)19)13-14-10(18)7-1-3-12-4-2-7/h1-4H,5-6H2,(H,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUHQMNQMHSZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)NNC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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